ラメルテオン代謝産物M-II-d3

説明

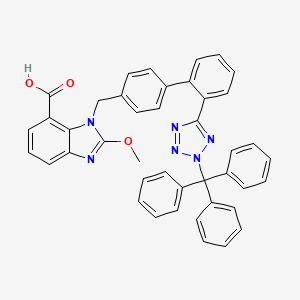

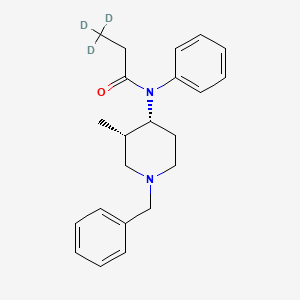

Ramelteon Metabolite M-II-d3 is the deuterium labeled version of Ramelteon Metabolite M-II . Ramelteon, a selective melatonin agonist, is primarily metabolized to the active metabolite M-II, which has a longer half-life and greater systemic exposure than ramelteon . Hence, M-II may contribute significantly to the hypnotic benefits of ramelteon .

Synthesis Analysis

A sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of ramelteon and its active metabolite M-II in human plasma .Molecular Structure Analysis

The molecular formula of Ramelteon Metabolite M-II-d3 is C16H21NO3 . It has a molecular weight of 278.36 g/mol . The IUPAC name is 3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide .Chemical Reactions Analysis

Ramelteon, a selective melatonin agonist, is primarily metabolized to the active metabolite M-II . M-II binds melatonin receptors with lower affinity (Ki: 114 and 566 pmol/l for MT1 and MT2, respectively) and has lower potency (IC50: 208 and 1,470 pmol/l for MT1 and MT2, respectively) compared with ramelteon .Physical and Chemical Properties Analysis

Ramelteon Metabolite M-II-d3 has a molecular weight of 278.36 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Exact Mass is 278.17097377 g/mol and the Monoisotopic Mass is also 278.17097377 g/mol . The Topological Polar Surface Area is 58.6 Ų . It has a Heavy Atom Count of 20 .科学的研究の応用

ラメルテオン代謝産物M-II-d3: 包括的な分析: This compoundは、3,3,3-トリデゥテリオ-2-ヒドロキシ-N-[2-[(8S)-2,6,7,8-テトラヒドロ-1H-シクロペンタeベンゾフラン-8-イル]エチル]プロパンアミドとしても知られており、その薬理学的特性と潜在的な用途から科学研究において重要な化合物です。以下に、さまざまな分野におけるthis compoundのユニークな用途の詳細な分析を示します。

睡眠障害治療

This compoundは、ラメルテオンの母体化合物よりも長い半減期を持つ選択的なメラトニンアゴニストとして作用します。 ラメルテオンの催眠効果に大きく貢献し、不眠症などの睡眠障害の治療に役立ちます .

概日リズムの調節

メラトニン受容体活性があるため、この代謝産物は時差ぼけや交代勤務による睡眠障害などの概日リズム障害の治療に効果的である可能性があります .

抗炎症作用

最近の研究では、this compoundは、サイトカイン発現を調節し、炎症経路を抑制することで、抗炎症作用を示すことが示唆されています .

分析方法開発

この代謝産物は、製薬業界における品質管理のための分析方法の開発とバリデーションに使用できます .

薬物動態研究

ヒトにおけるラメルテオンの代謝と全身曝露を理解するために、臨床薬物動態研究で使用されます .

メラトニン作動性受容体研究

ラメルテオンの主要な代謝産物の安定同位体標識バージョンとして、メラトニン作動性受容体の薬理学研究のツールとして役立ちます .

薬物乱用可能性分析

薬理学的プロファイルから、this compoundは、他の催眠薬と比べて乱用可能性が低い可能性があるため、研究されています .

作用機序

Target of Action

Ramelteon Metabolite M-II-d3, also known as 3,3,3-Trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide, is a major metabolite of Ramelteon . Its primary targets are the human melatonin receptors MT1 and MT2 . These receptors play a crucial role in the regulation of the sleep-wake cycle .

Mode of Action

Ramelteon Metabolite M-II-d3 acts as a selective melatonin agonist . It mimics melatonin, a naturally occurring hormone produced during the sleep period, which is responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It binds to the melatonin receptors with lower affinity compared to Ramelteon .

Biochemical Pathways

The biochemical pathways affected by Ramelteon Metabolite M-II-d3 are primarily related to the regulation of the sleep-wake cycle . By binding to the melatonin receptors in the suprachiasmatic nuclei (SCN) of the brain, it influences the body’s “master clock” that regulates the 24-hour sleep-wake cycle .

Pharmacokinetics

Ramelteon Metabolite M-II-d3 is rapidly absorbed and extensively metabolized, primarily through the cytochrome P450 (CYP) isozymes, mainly CYP1A2 . The metabolite circulates in higher concentrations than the parent compound, Ramelteon . The elimination half-life of Ramelteon is approximately 1.4 hours .

Result of Action

The action of Ramelteon Metabolite M-II-d3 results in the regulation of the sleep-wake cycle . It has been shown to significantly increase non-rapid eye movement (NREM) sleep and decrease wakefulness . Thus, it may contribute to the clinical efficacy of Ramelteon, particularly in the treatment of insomnia characterized by difficulty with sleep onset .

Action Environment

The action, efficacy, and stability of Ramelteon Metabolite M-II-d3 can be influenced by various environmental factors. For instance, the presence of certain drugs that inhibit CYP1A2 can affect its metabolism . Furthermore, the timing of administration relative to the sleep-wake cycle can also impact its effectiveness .

Safety and Hazards

Ramelteon, the parent drug of Ramelteon Metabolite M-II-d3, has not been shown to produce dependence and has shown no potential for abuse . Available data from postmarketing reports with ramelteon use in pregnant women have not identified a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes .

特性

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNIJYHXMJYJN-PJCDIQNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

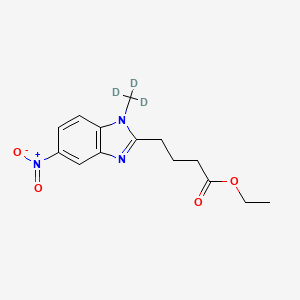

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3](/img/no-structure.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)